molecular formula C14H8F5NO B14498158 (E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine CAS No. 63572-15-6

(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine

Katalognummer: B14498158
CAS-Nummer: 63572-15-6
Molekulargewicht: 301.21 g/mol
InChI-Schlüssel: UKUNBXCHURTUDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine is an organic compound that features a methoxyphenyl group and a pentafluorophenyl group connected by a methanimine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and pentafluoroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine involves its interaction with specific molecular targets. The imine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pentafluorophenyl group can enhance the compound’s stability and reactivity due to its electron-withdrawing properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(4-Methoxyphenyl)-N-phenylmethanimine
  • (E)-1-(4-Methoxyphenyl)-N-(trifluoromethyl)phenylmethanimine

Uniqueness

(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties compared to other similar compounds

Eigenschaften

CAS-Nummer

63572-15-6

Molekularformel

C14H8F5NO

Molekulargewicht

301.21 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-(2,3,4,5,6-pentafluorophenyl)methanimine

InChI

InChI=1S/C14H8F5NO/c1-21-8-4-2-7(3-5-8)6-20-14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,1H3

InChI-Schlüssel

UKUNBXCHURTUDW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.